molecular formula C27H22FN3O4 B11557439 2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate

2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate

Cat. No.: B11557439
M. Wt: 471.5 g/mol
InChI Key: BYDKNBMFGWXFJG-OKCVXOCRSA-N
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Description

2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate is a complex organic compound that features a combination of aromatic rings, methoxy groups, and fluorinated benzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imine: Reacting 2-methoxy-4-formylphenyl 3-fluorobenzoate with 2-[(naphthalen-2-yl)amino]acetamide in the presence of a suitable catalyst to form the imine intermediate.

    Reduction: Reducing the imine intermediate to form the corresponding amine.

    Acylation: Acylating the amine with 3-fluorobenzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 2-hydroxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate.

    Reduction: Formation of 2-methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}methyl)phenyl 3-fluorobenzoate.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 2-Bromo-5-fluorobenzoic acid, methyl ester

Uniqueness

2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C27H22FN3O4

Molecular Weight

471.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C27H22FN3O4/c1-34-25-13-18(9-12-24(25)35-27(33)21-7-4-8-22(28)14-21)16-30-31-26(32)17-29-23-11-10-19-5-2-3-6-20(19)15-23/h2-16,29H,17H2,1H3,(H,31,32)/b30-16+

InChI Key

BYDKNBMFGWXFJG-OKCVXOCRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC(=CC=C4)F

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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